![molecular formula C24H20Cl2N2O3 B5090217 3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5090217.png)
3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-4(3H)-quinazolinone, commonly known as Erlotinib, is a small molecule drug that is used for the treatment of non-small cell lung cancer (NSCLC). It is a tyrosine kinase inhibitor that selectively targets the epidermal growth factor receptor (EGFR) pathway.
作用機序
Erlotinib selectively targets the EGFR pathway, which is involved in the growth and survival of cancer cells. It binds to the intracellular domain of the EGFR, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. This results in the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
Erlotinib has been shown to have a number of biochemical and physiological effects. It inhibits the phosphorylation of the EGFR and downstream signaling proteins, such as AKT and ERK. This leads to the inhibition of cell proliferation and survival. Erlotinib also induces apoptosis, or programmed cell death, in cancer cells. Additionally, Erlotinib has been shown to inhibit the invasion and migration of cancer cells, which is important for preventing metastasis.
実験室実験の利点と制限
One advantage of Erlotinib is its specificity for the EGFR pathway, which makes it a useful tool for studying this pathway in cancer cells. Additionally, Erlotinib has been extensively studied in preclinical and clinical trials, which provides a wealth of data for researchers to draw from. However, one limitation of Erlotinib is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on Erlotinib. One area of interest is the development of combination therapies that target multiple pathways involved in cancer cell growth and survival. Another area of interest is the identification of biomarkers that can predict which patients will respond to Erlotinib treatment. Additionally, there is ongoing research into the mechanisms of resistance to Erlotinib, which could lead to the development of new therapies that overcome this resistance.
合成法
The synthesis of Erlotinib involves the reaction of 4-chloroaniline with 2-chloroethanol to form 4-chloro-N-(2-hydroxyethyl)aniline. This intermediate is then reacted with 2-(2-chlorophenoxy)ethanol to form 4-chloro-N-(2-(2-(2-chlorophenoxy)ethoxy)ethyl)aniline. The final step involves the reaction of this intermediate with 4-(3-bromoprop-2-ynyl)quinazoline to form Erlotinib.
科学的研究の応用
Erlotinib has been extensively studied for its anti-cancer properties. It has been shown to be effective in the treatment of 3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-4(3H)-quinazolinone, particularly in patients with mutations in the EGFR gene. It has also been studied for its potential use in the treatment of other types of cancer, such as pancreatic cancer and breast cancer. Additionally, Erlotinib has been studied for its ability to inhibit the growth and metastasis of cancer cells.
特性
IUPAC Name |
3-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]-2-(4-chlorophenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O3/c25-18-11-9-17(10-12-18)23-27-21-7-3-1-5-19(21)24(29)28(23)13-14-30-15-16-31-22-8-4-2-6-20(22)26/h1-12H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMSBIYWJGAXDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)Cl)CCOCCOC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]-2-(4-chlorophenyl)quinazolin-4-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。